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Compound of Interest

Compound Name: Atigliflozin

Cat. No.: B1667672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Atigliflozin's selectivity for the sodium-glucose

cotransporter 2 (SGLT2) versus other glucose transporters. The information is supported by

experimental data to offer an objective assessment of its cross-reactivity profile.

Introduction to Atigliflozin
Atigliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein

primarily expressed in the kidneys that is responsible for the reabsorption of approximately

90% of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2,

Atigliflozin reduces renal glucose reabsorption, leading to the excretion of glucose in the urine

(glucosuria) and consequently lowering blood glucose levels.[1][2] This mechanism of action is

independent of insulin, making it an effective therapeutic strategy for managing type 2 diabetes.

[1][3]

The therapeutic efficacy and safety profile of an SGLT2 inhibitor are significantly influenced by

its selectivity for SGLT2 over other related transporters, particularly SGLT1. High selectivity is

desirable to minimize off-target effects.

Comparative Selectivity of Atigliflozin
The inhibitory potency of Atigliflozin and other SGLT2 inhibitors against various glucose

transporters is quantified by their half-maximal inhibitory concentration (IC50) values. A lower
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IC50 value indicates higher potency. The selectivity for SGLT2 over SGLT1 is calculated as the

ratio of the IC50 for SGLT1 to the IC50 for SGLT2, where a higher ratio signifies greater

selectivity.

While specific public data on Atigliflozin's IC50 values are not as widely available as for other

commercialized gliflozins, the table below includes data for several well-characterized SGLT2

inhibitors to provide a comparative context for selectivity.

Table 1: In Vitro Inhibitory Activity (IC50) and Selectivity of SGLT2 Inhibitors

Compound SGLT2 IC50 (nM) SGLT1 IC50 (nM)
Selectivity Ratio
(SGLT1/SGLT2)

Empagliflozin 3.1 8300 >2500-fold

Dapagliflozin 1.1 1350 ~1200-fold

Ertugliflozin 0.877 >877 >1000-fold

Canagliflozin 2.2 910 ~413-fold

Ipragliflozin 7.4 1876 ~254-fold

Sotagliflozin 1.8 36
~0.05-fold (Dual

Inhibitor)

Note: IC50 values can vary based on experimental conditions and the specific assays used.

Experimental Protocols
The determination of SGLT1 and SGLT2 inhibition and selectivity is primarily conducted using

cell-based glucose uptake assays. These assays measure the uptake of a glucose analog in

cell lines engineered to express a specific glucose transporter.

Protocol: Fluorescent Glucose Uptake Assay

This protocol describes a common method for measuring SGLT-mediated glucose uptake using

a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-
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Deoxyglucose (2-NBDG), in a human kidney proximal tubule cell line (e.g., HK-2) that

endogenously expresses SGLT2.

1. Cell Culture:

Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.

Seed cells into 96-well black, clear-bottom plates and grow to confluence.

2. Compound Preparation:

Prepare a stock solution of the test compound (e.g., Atigliflozin) in DMSO.

Create serial dilutions of the compound in a Krebs-Ringer-HEPES (KRH) buffer. The final

DMSO concentration should be kept below 0.5%.

3. Glucose Uptake Assay:

Wash the cells with KRH buffer to remove culture medium.

Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes at

37°C. Include control wells:

Total Uptake: Vehicle only.

Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubation in a

sodium-free buffer.

Positive Control: A known SGLT2 inhibitor (e.g., Phlorizin).

Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.

Incubate for 30-60 minutes at 37°C.

Terminate the uptake by washing the cells with ice-cold KRH buffer.

Lyse the cells and measure the intracellular fluorescence using a plate reader

(Excitation/Emission ~485/535 nm).
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4. Data Analysis:

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each compound concentration relative to the

SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

Plot the percentage of inhibition against the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Visualizations
Mechanism of SGLT2 Inhibition

The diagram below illustrates the co-transport of sodium and glucose by SGLT2 in a renal

proximal tubule cell and the site of action for SGLT2 inhibitors like Atigliflozin.
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Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

Experimental Workflow for Selectivity Assay

The following diagram outlines the key steps in a cell-based assay to determine the IC50 and

selectivity of an SGLT2 inhibitor.
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Caption: Workflow for determining SGLT inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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